molecular formula C16H24N2O2 B13869997 Butyl 3-methyl-4-piperazin-1-ylbenzoate CAS No. 218966-29-1

Butyl 3-methyl-4-piperazin-1-ylbenzoate

Cat. No.: B13869997
CAS No.: 218966-29-1
M. Wt: 276.37 g/mol
InChI Key: PNMKUFCCBIDFAB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Butyl 3-methyl-4-piperazin-1-ylbenzoate is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities, including antiviral, antipsychotic, antimicrobial, and anti-HIV properties

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Butyl 3-methyl-4-piperazin-1-ylbenzoate typically involves the reaction of 3-methyl-4-piperazin-1-ylbenzoic acid with butanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of supercritical carbon dioxide as a solvent has also been explored to enhance the efficiency of the reaction and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions: Butyl 3-methyl-4-piperazin-1-ylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed:

Scientific Research Applications

Butyl 3-methyl-4-piperazin-1-ylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Butyl 3-methyl-4-piperazin-1-ylbenzoate involves its interaction with specific molecular targets in the body. The compound is known to bind to dopamine and serotonin receptors, which are involved in the regulation of mood and behavior. By modulating the activity of these receptors, the compound can exert antipsychotic effects. Additionally, its interaction with viral enzymes can inhibit the replication of viruses, making it a potential antiviral agent .

Comparison with Similar Compounds

  • Butyl 4-piperazin-1-ylbenzoate
  • 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives
  • 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl)piperazin-1-yl)-2-methoxyethan-1-one

Uniqueness: Butyl 3-methyl-4-piperazin-1-ylbenzoate stands out due to its unique combination of a butyl ester group and a piperazine ring. This structure imparts specific physicochemical properties that enhance its biological activity and make it a valuable compound for various applications. Compared to similar compounds, it may offer better solubility, stability, and efficacy in certain applications .

Properties

CAS No.

218966-29-1

Molecular Formula

C16H24N2O2

Molecular Weight

276.37 g/mol

IUPAC Name

butyl 3-methyl-4-piperazin-1-ylbenzoate

InChI

InChI=1S/C16H24N2O2/c1-3-4-11-20-16(19)14-5-6-15(13(2)12-14)18-9-7-17-8-10-18/h5-6,12,17H,3-4,7-11H2,1-2H3

InChI Key

PNMKUFCCBIDFAB-UHFFFAOYSA-N

Canonical SMILES

CCCCOC(=O)C1=CC(=C(C=C1)N2CCNCC2)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.